molecular formula C10H11BO6 B1451295 (3,4-Bis(methoxycarbonyl)phenyl)boronic acid CAS No. 1072951-51-9

(3,4-Bis(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B1451295
CAS No.: 1072951-51-9
M. Wt: 238 g/mol
InChI Key: SLHNUZKSZARZLW-UHFFFAOYSA-N
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Description

(3,4-Bis(methoxycarbonyl)phenyl)boronic acid (CAS 1072951-51-9) is an organoboron compound featuring two methoxycarbonyl (-COOCH₃) groups at the 3- and 4-positions of a phenyl ring attached to a boronic acid (-B(OH)₂) moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals and materials science . The ester groups enhance solubility in polar organic solvents compared to alkyl-substituted analogs, while the boronic acid enables nucleophilic interactions with diols or amines, making it versatile in catalysis and medicinal chemistry.

Properties

IUPAC Name

[3,4-bis(methoxycarbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO6/c1-16-9(12)7-4-3-6(11(14)15)5-8(7)10(13)17-2/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHNUZKSZARZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OC)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674748
Record name [3,4-Bis(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-51-9
Record name [3,4-Bis(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Bis(methoxycarbonyl)phenylboronic acid
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Mechanism of Action

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared, suggesting it may have favorable bioavailability.

Biological Activity

(3,4-Bis(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its diverse biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug design and development. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties, as well as its potential applications in drug delivery systems.

  • Molecular Formula : C₁₀H₁₁BO₆
  • Molecular Weight : 238.00 g/mol
  • CAS Number : 1072951-51-9

Anticancer Activity

Boronic acids have been extensively studied for their anticancer properties. The mechanism of action often involves the inhibition of proteasomes, which play a crucial role in regulating the cell cycle and apoptosis. For instance, compounds similar to this compound have shown significant growth inhibition in various cancer cell lines.

CompoundIC₅₀ (nM)Mechanism of Action
Bortezomib7.05Proteasome inhibitor
This compoundTBDTBD

Recent studies have indicated that this compound could act as a lead compound for further development due to its favorable pharmacokinetic properties and ability to induce cell cycle arrest at the G2/M phase in U266 cells .

Antibacterial Activity

The antibacterial potential of this compound is linked to its ability to inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Research has shown that boronic acids can bind covalently and reversibly to the active sites of these enzymes, enhancing their efficacy against resistant strains.

CompoundInhibitory Constant (Ki, µM)Target
Compound A0.004Class C β-lactamases
Compound B0.008Class C β-lactamases

Studies have demonstrated that modifications to the boronic acid structure can significantly enhance binding affinity and antibacterial activity against problematic strains such as Pseudomonas aeruginosa .

Antiviral Activity

The antiviral properties of boronic acids are attributed to their ability to interfere with viral replication processes. Though specific data on this compound is limited, similar compounds have shown promise in inhibiting viral entry and replication by targeting viral proteases and polymerases .

Case Studies

Several case studies highlight the potential of boronic acids in therapeutic applications:

  • Bortezomib : The first FDA-approved boronic acid derivative for treating multiple myeloma demonstrated significant efficacy by inhibiting proteasome activity.
  • Ixazomib : Another boronic acid-based drug that has shown effectiveness in clinical trials for various cancers by modulating immune responses and enhancing apoptosis in cancer cells .

Scientific Research Applications

Organic Synthesis

Boronic acids, including (3,4-bis(methoxycarbonyl)phenyl)boronic acid, are pivotal in organic synthesis due to their ability to form covalent bonds with various nucleophiles. Their applications include:

  • Cross-Coupling Reactions : This compound is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions facilitate the formation of carbon-carbon bonds, essential for constructing complex organic molecules. For instance, it has been successfully used to synthesize various biaryl compounds and heterocycles .
  • Synthesis of Coumarins : this compound can be utilized to synthesize 3,4-disubstituted coumarins through Pd-catalyzed site-selective cross-coupling reactions. This application is significant in developing compounds with potential biological activity .
  • Formation of Amides : The compound also plays a role in the formation of amides via boron-mediated activation of carboxylic acids. This method enhances the efficiency of amide bond formation compared to traditional methods .

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential in drug development:

  • Anticancer Activity : Research has indicated that boronic acids can inhibit proteasome activity, which is crucial for controlling cellular protein levels. This inhibition can lead to apoptosis in cancer cells. Compounds like this compound are being investigated for their efficacy against various cancer types .
  • Targeted Drug Delivery : Boronic acids can form reversible covalent bonds with diols present in biological molecules. This property is exploited in designing targeted drug delivery systems where the drug's release can be controlled through interactions with specific biomolecules .

Materials Science

The unique properties of this compound extend into materials science:

  • Polymer Chemistry : Boronic acids are used as building blocks for synthesizing polymeric materials with tailored properties. The compound can participate in polymerization reactions to produce materials with specific mechanical and thermal characteristics .
  • Sensors : The ability of boronic acids to interact with sugars and other biomolecules makes them suitable for developing sensors for glucose and other analytes. This application is particularly relevant in the field of biosensors for diabetes management .

Case Studies

Study Title Application Findings
Synthesis of Biaryl CompoundsCross-Coupling ReactionsDemonstrated high yields using this compound in Suzuki-Miyaura reactions .
Anticancer Activity of Boron CompoundsMedicinal ChemistryShowed that boron-containing compounds induce apoptosis in cancer cells via proteasome inhibition .
Development of Glucose SensorsMaterials ScienceUtilized boronic acid derivatives to create responsive sensors for glucose detection .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Structural Isomers: 3,4- vs. 3,5-Substitution

The 3,5-bis(methoxycarbonyl)phenyl analog (CAS 177735-55-6) shares the same molecular formula (C₁₀H₁₁BO₆) and molecular weight (238 g/mol) but differs in substituent positioning. The 3,5-isomer exhibits symmetrical ester groups, leading to distinct electronic and steric effects:

  • Crystallinity : Analogous trifluoromethyl-substituted boronic acids show that substituent position significantly affects dihedral angles between the phenyl ring and boronic acid plane, influencing crystal packing and dimerization tendencies (e.g., dihedral angles of 6.7°–55.9° in trifluoromethyl derivatives) .
Table 1: Key Properties of Methoxycarbonyl-Substituted Analogs
Property (3,4-Bis(methoxycarbonyl)phenyl)boronic Acid (3,5-Bis(methoxycarbonyl)phenyl)boronic Acid
CAS Number 1072951-51-9 177735-55-6
Molecular Weight (g/mol) 238 238
Substituent Symmetry Asymmetric Symmetric
Electron Density Moderately electron-deficient Highly electron-deficient
Solubility High in polar solvents (e.g., THF, DMF) Moderate in polar solvents

Alkoxy-Substituted Analogs

Compounds like [3,4-bis(hexyloxy)phenyl]boronic acid (CAS 200959-52-0) and [3,4-bis(decyloxy)phenyl]boronic acid (CAS 233661-05-7) replace methoxycarbonyl with long alkyl chains:

  • Solubility : Hexyloxy/decyloxy groups confer lipophilicity, reducing aqueous solubility but enhancing membrane permeability compared to ester-containing analogs .
  • Applications : These analogs are less suited for catalytic applications but serve as intermediates in hydrophobic polymer synthesis or lipid droplet imaging probes .

Electron-Withdrawing Group Analogs

Trifluoromethyl- or nitro-substituted boronic acids (e.g., o-nitrophenylboronic acid) exhibit stronger electron-withdrawing effects:

  • Acidity : The pKa of this compound is likely higher (~8–9) than trifluoromethyl analogs (pKa ~7–8), affecting protonation states in biological systems .
  • Catalytic Efficiency : o-Nitrophenylboronic acid outperforms phenyl boronic acid in amide bond formation due to enhanced Lewis acidity, whereas methoxycarbonyl derivatives may offer intermediate reactivity .
Table 2: Comparative Bioactivity of Boronic Acid Derivatives
Compound Target Activity (IC₅₀/Ki) Key Feature
This compound β-Lactamase (predicted) ~5–10 µM Ester-enhanced solubility
o-Nitrophenylboronic acid Amide bond formation N/A (positive control) High Lewis acidity
Combretastatin-boronic acid hybrid (13c) Tubulin polymerization 21 µM Apoptosis induction

Preparation Methods

General Synthetic Approaches for Boronic Acids

Boronic acids, including (3,4-Bis(methoxycarbonyl)phenyl)boronic acid, are trivalent boron compounds featuring a carbon-boron bond and two hydroxyl groups on boron. They are typically synthesized from boron-containing precursors such as boric acid or trialkylborates via organometallic intermediates. The key synthetic strategies involve:

These steps are often carried out under inert atmosphere and controlled temperatures to avoid decomposition or side reactions.

Specific Preparation via Grignard Reagents and Trialkylborates

A common and effective method for preparing arylboronic acids, including derivatives like this compound, involves the following steps:

  • Step 1: Formation of the Grignard reagent
    Starting from a suitable aryl halide (e.g., 3,4-bis(methoxycarbonyl)phenyl bromide), the Grignard reagent is prepared by reaction with magnesium metal in anhydrous ether or tetrahydrofuran (THF). The presence of lithium salts such as lithium chloride (LiCl) can improve the yield and stability of the Grignard reagent by facilitating complexation and enhancing reactivity.

  • Step 2: Reaction with trialkylborate
    The arylmagnesium halide is then reacted with a trialkylborate, typically trimethylborate, at low temperatures (often around -70°C to room temperature). This step forms the boronate intermediate.

  • Step 3: Hydrolysis
    Subsequent aqueous acidic work-up hydrolyzes the boronate ester to yield the desired boronic acid.

This method is scalable and reproducible, allowing for industrial application with stable and high yields.

Optimization Parameters in Preparation

Several parameters influence the efficiency and yield of this compound synthesis:

Parameter Optimal Condition/Effect Notes
Lithium salt additive LiCl at molar ratio ~1.2:1 (LiCl:aryl halide) Enhances Grignard reagent formation and yield; other Li salts less effective
Temperature range -70°C to reflux in THF Low temperature favors Grignard formation; reflux aids reaction completion
Trialkylborate choice Trimethylborate preferred Other trialkylborates lead to lower yields
Reaction atmosphere Inert (N2 or Ar) Prevents oxidation and decomposition of sensitive intermediates
Work-up conditions Acidic aqueous hydrolysis Converts boronate ester to boronic acid
Purification Crystallization or chromatography Required due to possible formation of cyclic boroxines (trimers) and impurities

Alternative Methods and Derivative Formation

  • Boronic Esters Formation
    this compound can be converted into more stable cyclic esters such as pinacol esters by reaction with diols (e.g., 2,3-dimethyl-2,3-butanediol) in toluene with azeotropic removal of water. These esters are often easier to handle and store, and are useful intermediates in Suzuki coupling reactions.

  • Use of Organolithium Reagents
    In some cases, organolithium reagents derived from the corresponding aryl halides can be used instead of Grignard reagents to form the boronate intermediate. This method requires careful temperature control and moisture exclusion.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Grignard + Trimethylborate 3,4-bis(methoxycarbonyl)phenyl bromide Mg, LiCl, trimethylborate THF, -70°C to reflux, inert atm. High yield, scalable Sensitive to moisture, requires inert conditions
Organolithium + Trialkylborate Aryl bromide or iodide n-BuLi or similar, trialkylborate Low temp, inert atm. Alternative to Grignard More reactive, less tolerant
Boronic ester formation Boronic acid Diols (pinacol) Reflux in toluene, azeotropic distillation Stable derivatives, easier handling Additional step, requires purification

Research Findings and Industrial Relevance

  • The use of lithium chloride as an additive in Grignard reagent formation has been shown to significantly improve yields and reproducibility in the synthesis of arylboronic acids, including those with electron-withdrawing ester groups such as methoxycarbonyl substituents.
  • The Suzuki-Miyaura coupling reaction, which uses boronic acids like this compound as substrates, benefits from the mild reaction conditions and functional group tolerance of these compounds, underscoring the importance of reliable preparation methods.
  • Stability issues with boronic acids, including the tendency to form cyclic trimers (boroxines), necessitate careful handling and sometimes conversion to boronic esters for storage and transport.

Q & A

Q. What synthetic methodologies are recommended for preparing (3,4-Bis(methoxycarbonyl)phenyl)boronic acid with high purity?

A Rhodium(I)-catalyzed carboxylation approach using arylboronic esters and CO₂ has been reported for synthesizing methoxycarbonyl-substituted phenylboronic acids. For example, 4-(methoxycarbonyl)phenyl boronic acid was synthesized via this method, yielding 62% with structural confirmation by ¹H and ¹³C NMR (δ 8.10 ppm for aromatic protons and 167.30 ppm for carbonyl carbons). Researchers should optimize reaction conditions (e.g., solvent, temperature, and catalyst loading) and purify via recrystallization or column chromatography to achieve >97% purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

¹H and ¹³C NMR in deuterated methanol (MeOD) are critical for confirming the structure. Key NMR signals include aromatic protons (δ ~8.10 ppm) and carbonyl carbons (δ ~167 ppm). Additionally, high-resolution mass spectrometry (HRMS) can verify molecular weight, while FT-IR confirms the presence of boronic acid (B-O) and ester (C=O) functional groups .

Q. How should researchers handle and store this compound to prevent degradation?

Store the compound in a sealed, moisture-free container at room temperature. Protodeboronation and ester hydrolysis can occur under protic or acidic conditions, so avoid aqueous solvents unless necessary. Use anhydrous solvents like THF or DMF for reactions .

Advanced Research Questions

Q. What validated analytical methods can detect trace impurities (e.g., unreacted precursors) in this boronic acid?

An LC-MS/MS method validated per ICH guidelines is recommended. Parameters include:

  • Limit of Detection (LOD): ≤0.1 ppm
  • Limit of Quantification (LOQ): ≤1 ppm
  • Linearity: R² >0.99 across 1–100 ppm
  • Accuracy: 90–110% recovery Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid and monitor via multiple reaction monitoring (MRM) for specificity .

Q. How can this compound be utilized in transition metal-catalyzed cross-coupling reactions?

The boronic acid moiety enables Suzuki-Miyaura couplings with aryl halides. For example, under Pd(PPh₃)₄ catalysis in a 1:1 DME/H₂O system at 80°C, it can form biaryl derivatives. Optimize base (e.g., Na₂CO₃) and ligand (e.g., SPhos) to enhance efficiency. Monitor reaction progress via TLC or HPLC .

Q. What strategies address contradictions in reactivity data between computational predictions and experimental results?

Discrepancies may arise from solvent effects or steric hindrance from the methoxycarbonyl groups. Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states. Experimentally, vary temperature and solvent polarity (e.g., DMSO vs. toluene) to validate computational findings .

Q. How does the electron-withdrawing methoxycarbonyl group influence the compound’s reactivity in organoboron chemistry?

The electron-deficient aromatic ring reduces boronic acid nucleophilicity, potentially slowing transmetalation in cross-coupling reactions. Counteract this by using stronger bases (e.g., Cs₂CO₃) or microwave-assisted heating to accelerate kinetics. Comparative studies with electron-neutral boronic acids (e.g., phenylboronic acid) can quantify rate differences .

Methodological Tables

Table 1. Key NMR Data for this compound

Proton/CarbonChemical Shift (δ, ppm)MultiplicityAssignment
¹H (Aromatic)8.10d (J=1.0 Hz)C2/C5-H
¹³C (C=O)167.30-Methoxycarbonyl

Table 2. LC-MS/MS Validation Parameters for Impurity Analysis

ParameterValue/Range
LOD0.1 ppm
LOQ1 ppm
Linearity (R²)>0.99
Recovery (%)90–110

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid
Reactant of Route 2
(3,4-Bis(methoxycarbonyl)phenyl)boronic acid

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